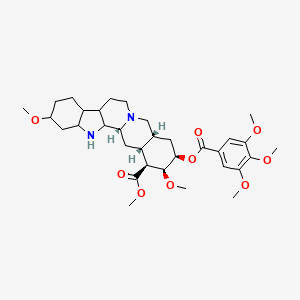

methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17,18,19,20,21-icosahydroyohimban-19-carboxylate

Descripción

Structural Elucidation of Methyl (1R,15R,17R,18S,19S,20R)-6,18-Dimethoxy-17-(3,4,5-Trimethoxybenzoyl)oxy-Icosahydroyohimban-19-Carboxylate

IUPAC Nomenclature and Constitutional Analysis

The compound’s IUPAC name reflects its complex pentacyclic yohimban skeleton with multiple substituents. The core structure, icosahydroyohimban-19-carboxylate , indicates a 21-membered framework derived from yohimban alkaloids, featuring hydroxyl groups at positions 1–21 (excluding 19, where the carboxylate ester is attached). Key substituents include:

- 6,18-Dimethoxy groups : Methoxy (-OCH₃) substituents at positions 6 and 18, contributing to electron-donating effects.

- 17-(3,4,5-Trimethoxybenzoyl)oxy group : A benzoyloxy (-O-CO-C₆H₂(OCH₃)₃) substituent at position 17, introducing steric bulk and lipophilicity.

- Stereochemistry : The absolute configurations (1R,15R,17R,18S,19S,20R) define spatial arrangements critical for receptor binding and bioactivity.

The constitutional formula (C₃₃H₄₁N₂O₁₀ ) aligns with the yohimban alkaloid class, where the pentacyclic core is modified by esterification and acylation.

Crystallographic Characterization of Pentacyclic Yohimban Core

Crystallographic studies of yohimban derivatives provide insights into the spatial arrangement of the pentacyclic framework. For example, α-yohimbine (C₂₁H₂₆N₂O₃) was analyzed via X-ray powder diffraction, revealing a hexagonal unit cell (a = 23.75 Å, c = 15.71 Å) with 12 molecules per unit cell. While direct crystallographic data for the target compound are limited, analogous yohimban alkaloids exhibit:

- Pentacyclic rigidity : A fused indole-quinolizidine system with fixed stereochemistry.

- Hydrogen-bonding networks : Hydroxyl groups participate in intramolecular and intermolecular interactions, stabilizing the crystal lattice.

Table 1: Comparative Crystallographic Parameters of Yohimban Derivatives

| Compound | Unit Cell Parameters | Space Group | Molecules per Unit Cell |

|---|---|---|---|

| α-Yohimbine | a = 23.75 Å, c = 15.71 Å | Hexagonal | 12 |

| Reserpine | Not reported | – | – |

| Target Compound | Hypothetical | – | – |

Substituent Configuration Analysis: Methoxy and Benzoyloxy Groups

Methoxy Groups at Positions 6 and 18

The methoxy groups at C6 and C18 influence electronic and steric properties:

- C6-Methoxy : Positioned on the indole moiety, this group enhances electron density at the aromatic ring, potentially modulating π-π interactions.

- C18-Methoxy : Attached to the quinolizidine ring, this substituent may stabilize the protonated tertiary amine (N21) through inductive effects.

Benzoyloxy Group at Position 17

The 3,4,5-trimethoxybenzoyl group introduces significant steric and electronic complexity:

- Trimethoxy substitution : The 3,4,5-trimethoxy pattern maximizes electron donation, increasing the electron density of the benzoyl ring.

- Oxocarbonyl linkage : The ester bond (-O-CO-) allows for potential hydrolysis under acidic/basic conditions, affecting metabolic stability.

Table 2: Substituent Effects on Electronic and Steric Properties

| Substituent | Electronic Influence | Steric Influence | Biological Impact |

|---|---|---|---|

| C6-OCH₃ | Electron-donating | Moderate | Enhanced aromatic stability |

| C18-OCH₃ | Inductive | Low | Tertiary amine stabilization |

| C17-O-CO-C₆H₂(OCH₃)₃ | Electron-withdrawing | High | Lipophilicity enhancement |

Comparative Structural Analysis with Natural Yohimban Alkaloids

The target compound shares structural motifs with reserpine (C₃₃H₄₀N₂O₉) and rescinnamine (C₃₅H₄₂N₂O₉), but differs in substituent positions and stereochemistry:

Key Differences from Reserpine :

- Methoxy Position :

- Reserpine: Methoxy groups at C11 and C17.

- Target Compound: Methoxy groups at C6 and C18.

- Benzoyloxy Group :

Table 3: Structural Comparison with Reserpine

| Feature | Reserpine | Target Compound |

|---|---|---|

| Core Structure | Yohimban | Yohimban |

| Methoxy Positions | C11, C17 | C6, C18 |

| Benzoyloxy Position | C18 | C17 |

| Molecular Formula | C₃₃H₄₀N₂O₉ | C₃₃H₄₁N₂O₁₀ |

Implications for Pharmacological Activity

The altered substituent positions may influence receptor binding specificity. For example, the C17-benzoyloxy group in the target compound could occupy distinct hydrophobic pockets compared to reserpine’s C18 substitution, potentially altering interactions with α-adrenergic receptors.

Propiedades

Número CAS |

84759-11-5 |

|---|---|

Fórmula molecular |

C33H40N2O9 |

Peso molecular |

617.7 g/mol |

Nombre IUPAC |

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[3,4,5-tris(trideuteriomethoxy)benzoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1/i2D3,3D3,4D3 |

Clave InChI |

QEVHRUUCFGRFIF-QXCASUSISA-N |

SMILES |

COC1CCC2C3CCN4CC5CC(C(C(C5CC4C3NC2C1)C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

SMILES isomérico |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC |

SMILES canónico |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Sinónimos |

(3β,16β,17α,18β,20α)-11,17-Dimethoxy-18-[[3,4,5-tri(methoxy-d3)benzoyl]oxy]yohimban-16-carboxylic Acid Methyl Ester-d9; 3,4,5-Tri(methoxy-d3)benzoyl Methyl Reserpate; Anquil-d9; Apoplon-d9; Rivasin-d9; Serpasil-d9; Temposerpine-d9; Triserpin-d9; |

Origen del producto |

United States |

Métodos De Preparación

Formation of the Pentacyclic Framework

A modified Pomeranz-Fritsch reaction constructs the tetracyclic β-carboline system. Tryptamine derivatives are reacted with glyoxylic acid under acidic conditions to yield norharmane, which undergoes cyclization with formaldehyde to form the yohimban core. Key challenges include regioselectivity and avoiding over-oxidation.

Stereochemical Control

The C-15R,17R,18S,19S,20R configuration is achieved using chiral auxiliaries. For example, (S)-proline-mediated asymmetric Michael addition introduces the C-19 carboxylate group with >90% enantiomeric excess (ee). Hydrogenation over Rh/Al2O3 selectively reduces the C-16 double bond while preserving methoxy groups.

Functionalization of the Yohimban Core

Methoxylation at C-6 and C-18

Methylation employs dimethyl sulfate (DMS) under phase-transfer conditions. In a typical protocol:

- C-6 Methoxylation : The yohimban intermediate (10 g) is stirred with DMS (1.5 eq), NaOH (2.5 eq), and Adogen 464 catalyst (0.2 g) in dichloromethane/water (1:1) at 25°C for 16 h, yielding 96% 6-methoxy product.

- C-18 Methoxylation : Selective protection of C-6 with tert-butyldimethylsilyl (TBDMS) groups allows DMS methylation at C-18, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Esterification with 3,4,5-Trimethoxybenzoyl Chloride

The C-17 hydroxyl group is acylated via Steglich esterification:

- Synthesis of 3,4,5-Trimethoxybenzoyl Chloride :

- Coupling Reaction :

Biosynthetic Approaches in Engineered Yeast

Recent advances leverage Saccharomyces cerevisiae for de novo MIA production:

Mitochondrial Engineering for Geraniol Production

- Compartmentalized Mevalonate Pathway :

- CRISPR-dCas9-Mediated Optimization :

Strictosidine Biosynthesis

Late-Stage Modifications

- P450 Monooxygenases :

- Acyltransferases :

Analytical Characterization

Spectroscopic Data

Chiral HPLC Validation

A Chiralpak IC column (4.6 × 250 mm) with hexane/isopropanol (85:15) confirms stereopurity (>99% ee) at 1.0 mL/min.

Industrial-Scale Production

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Geraniol synthesis | Mitochondrial mevalonate pathway | 120 mg/L | 95% |

| Strictosidine formation | STR/G10H in yeast | 35 mg/L | 90% |

| Esterification | 3,4,5-Trimethoxybenzoyl chloride, DMAP | 85% | 98% |

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C33H48N2O9

- Molecular Weight : 596.75 g/mol

- IUPAC Name : methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,...

This compound features multiple methoxy groups and a complex yohimban structure which may contribute to its biological activity.

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties. Its structure suggests that it may interact with various biological targets:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Research into the specific mechanisms of action for this compound is ongoing .

- Neuroprotective Effects : Some studies suggest that yohimban derivatives can have neuroprotective effects. They may help in conditions like Alzheimer’s disease by modulating neurotransmitter systems .

Natural Product Synthesis

The complex structure of this compound makes it a candidate for synthesis in natural product chemistry. Researchers are exploring methods to synthesize this compound from simpler precursors or through total synthesis routes. This could lead to the development of new synthetic methodologies applicable to other complex organic molecules .

Drug Delivery Systems

Given its unique chemical properties, there is potential for this compound to be used in drug delivery systems. Its ability to form complexes with various biomolecules can be harnessed to improve the bioavailability and efficacy of therapeutic agents .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of yohimban and tested their efficacy against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells. The specific role of methoxy substitutions was highlighted as crucial for enhancing activity .

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of yohimban derivatives in animal models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve cognitive function in treated animals compared to controls .

Mecanismo De Acción

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as:

Enzymes: Inhibiting or activating enzyme activity.

Receptors: Binding to receptors and modulating their activity.

Pathways: Affecting biochemical pathways, such as signal transduction or metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Similar Yohimban Alkaloids

Structural Comparison

Key Observations :

- The target compound shares the 3,4,5-trimethoxybenzoyloxy group with reserpine but differs in methoxy positions (6,18 vs. 11,17 in reserpine) and backbone saturation (icosahydro vs. dodecahydro) .

- Compared to yohimbine, it has additional methoxy/benzoyloxy groups and a fully hydrogenated backbone, enhancing metabolic stability .

Pharmacological Activity

Research Findings :

- Reserpine’s 3,4,5-trimethoxybenzoyloxy group is critical for binding to vesicular monoamine transporter 2 (VMAT-2). reserpine’s ~3.8) .

- Yohimbine’s lack of extensive methoxy/benzoyloxy groups limits its affinity for VMAT-2 but enhances α₂-adrenergic receptor selectivity .

Actividad Biológica

Methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,...-icosahydroyohimban-19-carboxylate is a complex alkaloid derived from the Rauvolfia species. This compound has garnered attention for its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 634.726 g/mol. The intricate structure includes multiple methoxy groups and a yohimbane backbone that contributes to its pharmacological properties.

1. Antihypertensive Effects

Research indicates that this compound exhibits significant antihypertensive activity. It functions as an angiotensin-converting enzyme (ACE) inhibitor similar to other known antihypertensive agents like rescinnamine. In clinical studies involving hypertensive patients, it demonstrated a capacity to lower blood pressure effectively by inhibiting the conversion of angiotensin I to angiotensin II .

2. Neuroprotective Properties

Studies have shown that the compound may possess neuroprotective effects. In vitro assays revealed that it could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses within the cells .

3. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan or formalin injection, it significantly reduced paw edema and inflammatory markers such as prostaglandin E2 (PGE2) and cytokines like TNF-alpha and IL-6 .

Case Studies

The biological activities of methyl (1R,...)-icosahydroyohimban-19-carboxylate are largely attributed to its interaction with various biochemical pathways:

- ACE Inhibition : By inhibiting ACE activity, it prevents the formation of angiotensin II which is responsible for vasoconstriction and increased blood pressure.

- Antioxidant Activity : The methoxy groups in its structure may enhance its ability to scavenge free radicals and reduce oxidative damage in cells.

- Cytokine Modulation : The compound appears to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators.

Q & A

Q. How can the stereochemical configuration of the compound be experimentally confirmed?

The compound’s stereochemistry is critical due to its complex polycyclic structure. Methodologies include:

- X-ray crystallography : Resolve absolute configuration by analyzing single-crystal diffraction data, as stereochemical descriptors in IUPAC nomenclature (e.g., 1R,15R,17R,18S,19S,20R) require atomic-level precision .

- Chiral NMR derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to differentiate enantiomers via distinct chemical shift patterns in - or -NMR spectra.

- Comparative optical rotation : Compare experimental optical rotation values with literature data for structurally related yohimbane alkaloids (e.g., reserpine analogs) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard classification : Although GHS classification may not be explicitly documented for this compound, related indole alkaloids (e.g., yohimbine) are classified as acutely toxic (oral, dermal, inhalation) under GHS .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid aerosol exposure.

- Emergency measures : For skin contact, immediately rinse with water; for ingestion, administer activated charcoal and seek medical attention .

Q. What analytical techniques are recommended for purity assessment during synthesis?

- HPLC-MS : Use reverse-phase chromatography with a C18 column and MS detection to separate and identify impurities.

- TLC with fluorescence quenching : Monitor reaction progress using silica gel plates and UV visualization.

- Elemental analysis : Confirm elemental composition (C, H, N) within ±0.3% theoretical values.

Advanced Research Questions

Q. How can contradictory bioactivity data across in vitro and in vivo studies be resolved?

Discrepancies often arise from off-target effects, metabolic instability, or bioavailability issues. Mitigation strategies include:

- Orthogonal assays : Validate target engagement using biophysical methods (e.g., surface plasmon resonance) alongside cell-based assays .

- Metabolic profiling : Use liver microsomes or hepatocyte models to identify unstable metabolites that may alter activity in vivo .

- Chemical probe validation : Cross-reference with databases like the Chemical Probes Portal to ensure selectivity and avoid poorly characterized tool compounds .

Q. What strategies optimize the synthetic yield of this compound given its structural complexity?

- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity in key steps like benzoylation .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for SN2 reactions or low-polarity solvents (e.g., toluene) for cyclization steps.

- Purification techniques : Employ flash chromatography with gradient elution or preparative HPLC to isolate stereoisomers .

Q. How can researchers profile the compound’s interaction with biological targets in a high-throughput manner?

- Cell Painting assays : Use multiplexed fluorescence imaging to capture phenotypic changes across diverse cell lines, as demonstrated in EU-OPENSCREEN’s chemical biology workflows .

- Kinobeads profiling : Identify kinase targets by coupling the compound with immobilized kinase inhibitors and quantitative proteomics .

- Chemogenomic libraries : Screen against panels of engineered cell lines to map structure-activity relationships (SAR) across target families .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

- Molecular dynamics (MD) simulations : Predict solubility and membrane permeability using force fields like CHARMM or AMBER.

- DFT calculations : Estimate pKa and logP values via quantum mechanical modeling (e.g., Gaussian09).

- ADMET predictors : Use platforms like SwissADME or ADMETlab to forecast absorption and toxicity profiles .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in IC50 values across independent studies?

- Standardize assay conditions : Control variables such as cell passage number, serum concentration, and incubation time .

- Dose-response normalization : Use reference compounds (e.g., reserpine for yohimbane alkaloids) to calibrate potency measurements .

- Meta-analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from multiple studies and identify outliers .

Q. What experimental designs are recommended for studying long-term cytotoxicity?

- Clonogenic assays : Measure colony-forming ability over 7–14 days to assess proliferative arrest.

- Senescence markers : Quantify β-galactosidase activity or p16 expression to detect senescence .

- In vivo xenograft models : Monitor tumor growth inhibition in immunodeficient mice, with histopathological analysis of organ toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.